3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with 2-chlorobenzyl chloride . The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Scientific Research Applications
3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It is used in studies related to its bactericidal and antihypoxic activities.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting enzymes or receptors involved in critical biological pathways. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-[(2-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as:
3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has similar structural features but differs in the substituent group attached to the sulfur atom.
3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Another structurally related compound with a propargyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-12-7-3-1-5-10(12)9-22-16-19-15-14(20-21-16)11-6-2-4-8-13(11)18-15/h1-8H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWZNQAPWHNMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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